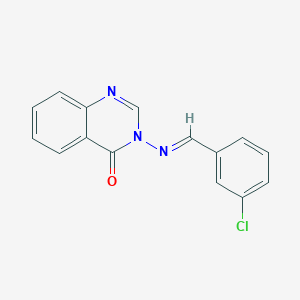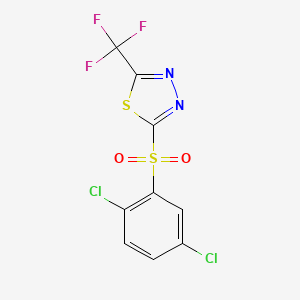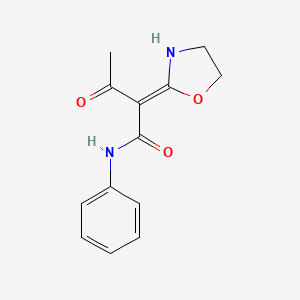![molecular formula C21H19FN2O B12909356 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-02-3](/img/structure/B12909356.png)
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound characterized by its unique structural features, including a fluorine atom and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Cyclization: The final step involves cyclization to form the biquinoline structure, often using a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Continuous flow chemistry: To improve reaction yields and reduce production time.
Automated systems: For precise control over reaction conditions and to ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) to introduce functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the compound’s structure.
Substitution: Halogenation or nitration reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Production of partially or fully reduced biquinoline derivatives.
Substitution: Introduction of nitro or halogen groups at specific positions on the biquinoline ring.
Scientific Research Applications
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Binding: The fluorine atom and methyl groups enhance the compound’s binding affinity to its targets, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Shares the fluorine atom and dihydro structure but differs in its carboxylic acid group.
3,4-Dihydro-2H-pyran derivatives: Similar in the dihydro structure but lack the biquinoline framework.
Uniqueness
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to:
Structural Complexity: The combination of fluorine, multiple methyl groups, and the biquinoline framework.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields.
This compound’s distinct features make it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
918646-02-3 |
|---|---|
Molecular Formula |
C21H19FN2O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H19FN2O/c1-13-20(25)24(16-10-14-6-4-5-7-18(14)23-12-16)19-9-8-15(22)11-17(19)21(13,2)3/h4-13H,1-3H3 |
InChI Key |
XZHZDIACRWKVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(C1(C)C)C=C(C=C2)F)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
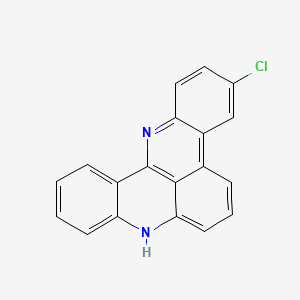
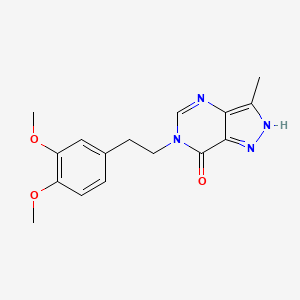

![3-Butanoyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12909296.png)
